2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione
Overview
Description
Synthesis Analysis The synthesis of isoindoline derivatives, including those similar to "2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione", often involves intricate chemical reactions. These compounds can be synthesized via methods that allow for the introduction of various substituents, contributing to a broad range of chemical properties and potential applications. For instance, the use of ethanol under reflux conditions has been found effective for synthesizing novel isoindoline derivatives, showcasing the versatility in the synthesis approach of such compounds (S. Mor & S. Sindhu, 2019).
Molecular Structure Analysis The molecular structure of isoindoline derivatives is characterized by their planarity and the presence of intramolecular hydrogen bonding, which can influence their chemical reactivity and physical properties. The analysis of their structure through techniques such as X-ray crystallography provides insights into their conformation and the impact of various substituents on the molecule's overall structure and stability (Khadim Dioukhane et al., 2021).
Chemical Reactions and Properties Isoindoline derivatives participate in a variety of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties, such as the ability to undergo cyclization and substitution reactions, are pivotal in synthesizing a wide array of chemical entities with potential biological activity. The structural backbone of isoindoline provides a versatile platform for the development of compounds with varied chemical functionalities (Chao Che et al., 2013).
Physical Properties Analysis The physical properties of "2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione" and similar compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for their application in various fields, including material science and drug formulation (Natalie E. Göppert et al., 2022).
Chemical Properties Analysis Isoindoline derivatives exhibit a range of chemical behaviors, including reactivity towards hydrolysis, redox reactions, and the ability to form complexes with metals. These chemical properties are essential for their application in catalysis, as ligands in metal complexes, and in the synthesis of polymers with specific characteristics. The understanding of these chemical properties is vital for exploiting the full potential of isoindoline derivatives in chemical synthesis and industrial applications (Samiyeh Yosefdad et al., 2020).
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : This compound has been studied for its potential antiepileptic properties .
- Method of Application : A series of phthalimide derivatives were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The antiepileptic activity of synthesized compounds was investigated using two experimental models, namely, maximal electroshock (MES) and pentylenetetrazole (PTZ) .
- Results : Compound 3m with para methoxy substituent exhibited the anticonvulsant activity at 15.1 ± 1.53 (12.23–17.96) mg/kg dose in MES model compared to other derivatives . Unfortunately, none of the tested compounds rendered acceptable protection in subcutaneous PTZ model .
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Scientific Field: Analytical Chemistry
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Scientific Field: Organic Synthesis
- Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .
- Method of Application : The compound can be synthesized through a series of reactions involving 4-benzyl-2-(chloromethyl)morpholine and potassium phthalimide . The reaction is carried out in dimethylformamide at 120°C .
- Results : The yield of the reaction is reported to be 90.6% .
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Scientific Field: Drug Discovery
Safety And Hazards
properties
IUPAC Name |
2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVEHQDFSDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471166 | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione | |
CAS RN |
110859-48-8 | |
Record name | 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110859-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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